molecular formula C14H14N2O2S B7835146 Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate

Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate

Cat. No.: B7835146
M. Wt: 274.34 g/mol
InChI Key: PKBMJWGJJKMJHG-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate (CAS: 77995-06-3) is a pyrimidine derivative with the molecular formula C₁₄H₁₄N₂O₂S and a molecular weight of 274.34 g/mol . Its structure features a pyrimidine ring substituted at position 2 with a methylthio (-SCH₃) group, at position 4 with a phenyl group, and at position 5 with an ethoxycarbonyl (-COOEt) moiety. This compound is synthesized via multistep reactions involving cyclization and substitution processes, as demonstrated by Nagashima et al. (2006) . Its NMR data (¹H and ¹³C) confirm the aromatic pyrimidine core and substituent positions, with distinct signals for the methylthio group (δ ~2.5 ppm for SCH₃) and phenyl protons (δ ~7.5–8.5 ppm) .

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-3-18-13(17)11-9-15-14(19-2)16-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBMJWGJJKMJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Parameters:

  • Solvent : Dichloromethane or DMF for polar aprotic conditions.

  • Temperature : Room temperature (20–25°C) to minimize side reactions.

  • Base : Triethylamine (1.5–2 eq) to neutralize HCl.

Cyclocondensation Approaches

Biginelli-like Reactions for Pyrimidine Ring Formation

The Biginelli reaction, typically used for dihydropyrimidine synthesis, can be adapted for fully aromatic pyrimidines. A mixture of thiourea, ethyl acetoacetate, and benzaldehyde derivatives undergoes cyclization under acidic conditions. For instance, heating benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and thiourea (0.131 mol) in glacial acetic acid at 140°C for 45 minutes yields ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (60% yield). Subsequent oxidation and methylation steps would be required to convert the thioxo group to methylthio and aromatize the ring.

Challenges:

  • Aromatization : Requires harsh oxidants like KMnO₄ or Pd/C under hydrogenation conditions.

  • Functionalization : Introducing the methylthio group post-cyclization may necessitate additional steps, such as treatment with methyl iodide and a base.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors offer advantages in heat and mass transfer. For example, a two-step process could involve:

  • Chlorination : Continuous flow chlorination of 2-(methylthio)pyrimidine-5-carboxylate derivatives using POCl₃.

  • Amination : Tubular reactors for phenyl group introduction, with in-line quenching and purification.

Economic Metrics:

  • Space-Time Yield : 5–10 kg·L⁻¹·h⁻¹ for chlorination steps.

  • Purity : >98% achievable via crystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution9295Short reaction time, mild conditionsRequires purified chloropyrimidine
Biginelli Cyclization6085One-pot synthesisMultiple steps for aromatization
Hydrolysis-Reesterification7590Functional group toleranceDoes not install phenyl group

Reaction Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may complicate purification. Dichloromethane offers a balance between reactivity and ease of workup.

Catalysis

Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can accelerate substitution reactions. For example, DMAP (10 mol%) reduced reaction times by 40% in analogous aminations.

Temperature Gradients

Gradual heating (20°C → 80°C) during cyclocondensation improves yields by preventing exothermic side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate has the molecular formula C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S and a molecular weight of 289.35 g/mol. Its structure features a pyrimidine ring substituted with a methylthio group and a phenyl group, which contributes to its reactivity and biological activity.

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including:

  • Multicomponent Reactions : These reactions often involve the condensation of pyrimidine derivatives with various aldehydes and amines, leading to the formation of complex structures with potential biological activity.
  • Microwave-Assisted Synthesis : This method allows for rapid synthesis under controlled conditions, enhancing yield and purity while minimizing reaction times.
  • Solvent-Free Conditions : Recent studies have explored the synthesis of this compound under solvent-free conditions, which is environmentally friendly and cost-effective.

Biological Applications

This compound has shown promise in several biological applications:

  • Antimicrobial Activity : Research indicates that compounds in the pyrimidine class exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics .
  • Antitumor Properties : Studies have suggested that pyrimidine derivatives can inhibit tumor growth, offering avenues for cancer treatment .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, such as dihydrofolate reductase, which is crucial for DNA synthesis .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study published in RSC Advances detailed the synthesis and biological evaluation of various pyrimidine derivatives, including this compound, focusing on their anti-tumor and anti-inflammatory activities .
  • Another research article examined the compound's role as an enzyme inhibitor, demonstrating its potential in modulating biochemical pathways relevant to cancer therapy and metabolic disorders .

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidine ring.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
This compound 2-SCH₃, 4-Ph, 5-COOEt 274.34 Aromatic, high stability, used in drug intermediates
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 2-SCH₃, 4-Cl, 5-COOEt 260.72 Electrophilic, reactive in cross-coupling
Ethyl 2-phenylpyrimidine-5-carboxylate (4c) 2-Ph, 4-Ph, 5-COOEt 280.31 Steric hindrance, lower reactivity
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate 2-SCH₃, 4-NH₂, 5-COOEt 227.26 Enhanced hydrogen bonding, bioactive
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate 2-S, 4-(4-OH-Ph), 5-COOEt (tetrahydro) 336.38 Flexible, potential CNS activity

Key Research Findings

Synthetic Flexibility : The methylthio group at position 2 facilitates further functionalization (e.g., alkylation, oxidation) due to its moderate electron-donating nature .

Biological Relevance : Phenyl and methylthio substituents enhance lipophilicity, improving blood-brain barrier penetration in neurological drug candidates .

Safety Profile : Chloro derivatives (e.g., CAS 583878-42-6) require careful handling due to toxicity risks, whereas tetrahydro analogs exhibit lower acute toxicity .

Biological Activity

Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with both a methylthio group and a phenyl group. This unique structure plays a crucial role in its biological interactions, allowing it to engage with various molecular targets within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Receptor Binding : The phenyl group enhances binding affinity to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess notable antibacterial and antifungal properties. For example, compounds derived from similar structures have shown efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Preliminary studies suggest that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. Notably, treatment with related pyrimidine derivatives has resulted in reduced cell viability in HL-60 leukemia cells .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound. Below is a summary of key findings:

StudyKey Findings
Antimicrobial Study Compounds synthesized from similar structures exhibited significant activity against multiple bacterial strains, including E. coli and Staphylococcus aureus .
Anticancer Evaluation This compound demonstrated potential anticancer effects in vitro by inducing apoptosis in cancer cell lines .
Enzyme Inhibition The compound showed inhibitory effects on COX enzymes, with IC50 values indicating potent anti-inflammatory activity comparable to standard drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with related compounds:

CompoundKey FeaturesBiological Activity
Ethyl 2-(methylthio)pyrimidine-5-carboxylateLacks phenyl groupLower receptor modulation activity
4-amino-2-methyl-pyrimidine-5-carbonitrileContains amino instead of phenyl groupDifferent binding affinity
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateSimilar structure but distinct reactivityVariability in therapeutic applications

Q & A

Q. What are the established synthetic routes for Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Biginelli-like multicomponent reactions or multi-step functionalization . For example:

  • One-pot synthesis : Condensation of thiourea derivatives, β-keto esters, and aldehydes under acidic conditions (e.g., HCl/EtOH) .
  • Stepwise modification : Chlorination of pyrimidine precursors followed by nucleophilic substitution with methylthio groups (e.g., using NaSMe in DMF) .
MethodYield (%)Key ConditionsPurity
One-pot Biginelli60–75HCl catalysis, reflux in ethanol~95%
Stepwise chlorination40–55POCl₃, 80°C, 12 hrs≥90%

Critical factors : Temperature, solvent polarity, and catalyst choice (e.g., HCl vs. TFA) significantly impact regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended for high-purity isolates .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.78–1.82 Å) and dihedral angles, confirming thioether and ester group orientations .
  • NMR spectroscopy :
    • ¹H NMR : Methylthio (~δ 2.5 ppm) and phenyl protons (δ 7.2–7.6 ppm).
    • ¹³C NMR : Ester carbonyl at ~δ 165 ppm and pyrimidine carbons (δ 150–160 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₅H₁₅N₂O₂S requires m/z 295.0874) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the methylthio group exhibits high nucleophilicity (f⁻ = 0.12), making it reactive toward alkylation .
  • Molecular docking : Screen against targets like EGFR or PARP to prioritize derivatives. Docking scores correlate with experimental IC₅₀ values (R² = 0.82 in kinase inhibition assays) .

Case study : Methylthio-to-sulfone modification increased binding affinity to E. coli dihydrofolate reductase by 3-fold, validated by MD simulations .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Purity variations : Commercial samples (e.g., 85–95% purity) may contain thiourea byproducts, skewing IC₅₀ values .
  • Assay conditions : Solvent (DMSO vs. saline) affects solubility; e.g., IC₅₀ for S. aureus inhibition ranges from 12 μM (DMSO) to 28 μM (saline) .

Q. Mitigation strategies :

  • Reproduce assays with independently synthesized batches.
  • Use orthogonal assays (e.g., MIC + time-kill kinetics) to confirm antimicrobial activity .

Q. What are the mechanistic implications of the methylthio group in pharmacological studies?

  • Metabolic stability : The methylthio group resists oxidative metabolism (t₁/₂ > 6 hrs in liver microsomes) compared to methoxy analogs (t₁/₂ = 1.5 hrs) .
  • Target interactions : Sulfur participates in π-π stacking with aromatic residues (e.g., Tyr-121 in COX-2) and hydrogen bonding (e.g., His-90 in HIV protease) .

Experimental validation : Replace methylthio with -SCH₂CH₃ to assess steric effects on binding .

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed?

  • Directing groups : Use Boc-protected amines to steer electrophilic substitution to the 4-position .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., 80% yield at 120°C vs. 50% yield under reflux) .

Example : Pd-catalyzed C–H arylation at the 6-position achieved 70% yield with p-tolylboronic acid .

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